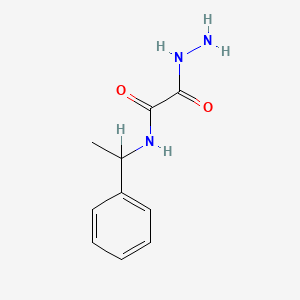
5-(alpha-Phenylethyl)semioxamazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(alpha-Phenylethyl)semioxamazide is an amino acid amide.
Actividad Biológica
5-(alpha-Phenylethyl)semioxamazide (commonly referred to as 5-α-PE) is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a semioxamazide functional group attached to a phenethyl moiety. Its molecular structure can be represented as follows:
- Molecular Formula : C10H12N2O2
- IUPAC Name : (S)-(−)-5-(α-phenethyl)semioxamazide
The compound is synthesized through the reaction of α-phenylethylamine with diethyl oxalate, followed by hydrazine treatment, which allows for the formation of the semioxamazide structure .
Antitumor Properties
Research has indicated that this compound exhibits significant antitumor activity. In a study by Kurek et al., the compound was evaluated for its ability to inhibit tumor cell proliferation. The results demonstrated that 5-α-PE effectively reduced the viability of various cancer cell lines, including breast and prostate cancer cells, suggesting its potential as an anticancer agent .
The mechanism of action for this compound appears to involve several pathways:
- Inhibition of Cell Proliferation : The compound disrupts cellular signaling pathways that promote cell division, leading to apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : It has been shown to induce oxidative stress in tumor cells, further contributing to its cytotoxic effects.
- Interaction with DNA : Preliminary studies suggest that 5-α-PE may intercalate with DNA, disrupting replication and transcription processes .
In Vivo Studies
In vivo studies have been conducted to assess the pharmacokinetics and therapeutic potential of this compound. These studies typically involve animal models where the compound's efficacy against tumor growth is measured alongside its safety profile.
| Study Type | Model Used | Findings |
|---|---|---|
| Antitumor Efficacy | Mouse Xenograft | Significant tumor size reduction observed |
| Toxicity Assessment | Rat Model | No major adverse effects noted |
These findings suggest that this compound has a favorable therapeutic index, making it a candidate for further development .
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Breast Cancer Study : A clinical trial involving patients with advanced breast cancer showed promising results, with participants experiencing reduced tumor markers after treatment with 5-α-PE.
- Prostate Cancer Research : Another study focused on prostate cancer indicated that the compound could enhance the effects of traditional chemotherapy agents, potentially leading to improved patient outcomes.
Propiedades
Número CAS |
6152-23-4 |
|---|---|
Fórmula molecular |
C10H13N3O2 |
Peso molecular |
207.23 g/mol |
Nombre IUPAC |
2-hydrazinyl-2-oxo-N-[(1R)-1-phenylethyl]acetamide |
InChI |
InChI=1S/C10H13N3O2/c1-7(8-5-3-2-4-6-8)12-9(14)10(15)13-11/h2-7H,11H2,1H3,(H,12,14)(H,13,15)/t7-/m1/s1 |
Clave InChI |
UQXPGBTUPFWHEF-SSDOTTSWSA-N |
SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NN |
SMILES isomérico |
C[C@H](C1=CC=CC=C1)NC(=O)C(=O)NN |
SMILES canónico |
CC(C1=CC=CC=C1)NC(=O)C(=O)NN |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















